molecular formula C16H19N3O2S B11273251 N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-(butylamino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11273251
M. Wt: 317.4 g/mol
InChI Key: FQMVAJGBKMWENK-UHFFFAOYSA-N
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Description

N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Introduction of the Benzamide Group: The benzamide group can be introduced via a nucleophilic substitution reaction where the thiazole derivative reacts with benzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Butylcarbamoyl Group: The butylcarbamoyl group can be attached through a carbamoylation reaction using butyl isocyanate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activity of thiazole derivatives.

    Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into biochemical pathways and mechanisms.

Mechanism of Action

The mechanism of action of N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Protein Binding: It can bind to proteins, altering their conformation and affecting their function.

    Pathways Involved: The compound may interfere with cellular pathways such as signal transduction and metabolic processes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(butylcarbamoyl)-2-benzimidazolecarbamate: Known for its use as a fungicide.

    Thiazole Derivatives: Various thiazole derivatives are known for their antimicrobial and anticancer properties.

Uniqueness

N-{4-[(BUTYLCARBAMOYL)METHYL]-1,3-THIAZOL-2-YL}BENZAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of a thiazole ring with a benzamide and butylcarbamoyl group makes it a versatile compound for various research and industrial applications.

Properties

Molecular Formula

C16H19N3O2S

Molecular Weight

317.4 g/mol

IUPAC Name

N-[4-[2-(butylamino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C16H19N3O2S/c1-2-3-9-17-14(20)10-13-11-22-16(18-13)19-15(21)12-7-5-4-6-8-12/h4-8,11H,2-3,9-10H2,1H3,(H,17,20)(H,18,19,21)

InChI Key

FQMVAJGBKMWENK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CC1=CSC(=N1)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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